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Introduction

The Barton-McCombie deoxygenation is a powerful and widely utilized radical-mediated
reaction in organic synthesis for the removal of a hydroxyl group from an alcohol.[1][2] This
transformation proceeds via a two-step process involving the conversion of the alcohol into a
thiocarbonyl derivative, typically a xanthate, followed by a radical-initiated reduction using a tin
hydride.[3][4] The driving force for this reaction is the formation of a stable tin-sulfur bond.[5]
While tributylstannane (tributyltin hydride) is the most commonly cited tin hydride for this
purpose, triphenylstannane can also be employed as a radical mediator and hydrogen atom
donor. These application notes provide a detailed overview and experimental protocols for the
use of triphenylstannane in the Barton-McCombie deoxygenation.

Reaction Mechanism

The reaction proceeds through a radical chain mechanism.[1] Initially, a radical initiator, such as
azobisisobutyronitrile (AIBN), generates a radical upon thermal decomposition. This radical
abstracts a hydrogen atom from triphenylstannane to form a triphenylstannyl radical (PhszSne).
The triphenylstannyl radical then attacks the sulfur atom of the thiocarbonyl derivative (e.g., a
xanthate), leading to the fragmentation of the substrate and the formation of an alkyl radical.
This alkyl radical subsequently abstracts a hydrogen atom from another molecule of
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triphenylstannane to yield the deoxygenated product and regenerate the triphenylstannyl

radical, thus propagating the chain reaction.[6]
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Figure 1: Mechanism of the Barton-McCombie Deoxygenation.

Experimental Workflow

The overall experimental procedure involves two main stages: the synthesis of the xanthate
ester from the starting alcohol, followed by the deoxygenation reaction using

triphenylstannane and a radical initiator.
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Figure 2: General Experimental Workflow.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Barton-
McCombie deoxygenation. Note that these examples from the literature primarily utilize
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tributylstannane. Similar outcomes can be anticipated with triphenylstannane, although

reaction times and yields may vary and require optimization.

Substra Thiocar Tin o
. Initiator .
te bonyl Hydride . Temp. . Yield
oo . (Equival Solvent Time (h)
(Alcohol Derivati (Equival ts) (°C) (%)
ents
) ve ents)
n_
Secondar  S-Methyl AIBN
BusSnH Toluene 90 4 ~93
y Alcohol  Xanthate (0.2)
(2.0)
. n-
Primary S-Methyl AIBN
BusSnH Toluene 90 4 ~91
Alcohol Xanthate (0.2)
(2.0)
n_
Complex  S-Methyl AIBN
BusSnH ) Toluene 110 2 ~85
Polyol Xanthate (catalytic)
(1.5)
) Phenyl n-
Tertiary ) AIBN
Thionoca  BusSnH Benzene 80 15 ~90
Alcohol (0.1)
rbonate (1.2)

Experimental Protocols

Caution: Organotin compounds are toxic. All manipulations should be performed in a well-

ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety

glasses) should be worn.

Protocol 1: Synthesis of an O-Alkyl S-Methyl Xanthate
from an Alcohol

This protocol is a general procedure for the conversion of an alcohol to its corresponding

xanthate ester, the necessary precursor for the deoxygenation step.[3]

Materials:
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 Alcohol (1.0 equiv)

¢ Anhydrous Tetrahydrofuran (THF)

e Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

e Carbon disulfide (CSz, 5.0 equiv)

e Methyl iodide (Mel, 5.0 equiv)

e Saturated aqueous ammonium chloride (NH4Cl)

o Ethyl acetate (EtOACc) or Diethyl ether (Et20)

e Brine

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)

e Round-bottom flask, magnetic stirrer, ice bath, syringe, and standard glassware for workup
and purification.

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
the alcohol (1.0 equiv) and anhydrous THF.

e Cool the solution to 0 °C using an ice bath.

o Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.

« Stir the mixture at 0 °C for 30 minutes.

¢ Add carbon disulfide (5.0 equiv) dropwise at 0 °C.

 Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
o Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.

e Quench the reaction by carefully adding saturated aqueous NHa4ClI.
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Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous NazSOa4 or MgSOQOa, and
filter.

Concentrate the filtrate under reduced pressure to obtain the crude xanthate ester.

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Barton-McCombie Deoxygenation using
Triphenylstannane

This protocol describes the deoxygenation of the xanthate ester.

Materials:

Xanthate ester (from Protocol 1, 1.0 equiv)

e Anhydrous toluene

o Triphenylstannane (PhsSnH, 2.0 equiv)

¢ Azobisisobutyronitrile (AIBN, 0.2 equiv, recrystallized from methanol)
e Saturated aqueous ammonium chloride (NH4Cl)

o Ethyl acetate (EtOAC)

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

e Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle, and standard
glassware for workup and purification.

Procedure:
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« In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere,
dissolve the xanthate ester (1.0 equiv) in anhydrous toluene.

e Add triphenylstannane (2.0 equiv) to the solution at room temperature.
e Add AIBN (0.2 equiv) to the reaction mixture.

o Heat the mixture to reflux (approximately 90-110 °C, depending on the specific boiling point
of the solvent and any co-solvents) and stir for 4 hours, or until TLC analysis indicates
complete consumption of the starting material.

e Cool the reaction mixture to room temperature.

e Quench the reaction with saturated aqueous NH4Cl.

o Extract the mixture with ethyl acetate (3x).

» Combine the organic extracts, wash with brine, and dry over anhydrous Na2SOa.
 Filter the solution and concentrate under reduced pressure.

e The crude product will contain the deoxygenated compound and tin byproducts. Purify by
flash column chromatography on silica gel to isolate the desired deoxygenated product. The
removal of tin byproducts can be challenging; treatment with a solution of iodine in the
reaction solvent followed by washing with aqueous sodium thiosulfate, or treatment with
agueous KF can aid in the removal of tin residues.[7]

Concluding Remarks

The Barton-McCombie deoxygenation is a robust and reliable method for the removal of
hydroxyl groups in complex molecules. While tributylstannane is more frequently documented,
triphenylstannane serves as a viable alternative for this transformation. The protocols
provided herein offer a comprehensive guide for researchers to successfully implement this
reaction in their synthetic endeavors. As with any chemical reaction, optimization of conditions
may be necessary for specific substrates to achieve maximal yields.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1218745?utm_src=pdf-body
https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://www.benchchem.com/product/b1218745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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